2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
Description
This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked via an acetamide bridge to a thiazole-substituted piperidine moiety. Pyridazinones are recognized for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The acetamide linker allows structural flexibility, facilitating interactions with enzyme active sites or receptors.
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c21-13(11-20-14(22)4-1-5-18-20)17-9-12-3-2-7-19(10-12)15-16-6-8-23-15/h1,4-6,8,12H,2-3,7,9-11H2,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXOESMIPUSXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide , identified by its CAS number 1788846-11-6 , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₅O₂S |
| Molecular Weight | 333.4 g/mol |
| Structure | Structure |
The compound's biological activity is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The thiazole and pyridazine moieties are known to enhance the compound's affinity for these targets, leading to significant pharmacological effects.
Anticancer Properties
Research indicates that compounds structurally similar to This compound exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
In vitro studies using breast cancer cell lines MDA-MB-231 and MCF-7 demonstrated that certain derivatives of this compound can significantly reduce cell viability, with IC₅₀ values indicating potent cytotoxic effects .
Anti-inflammatory Effects
The compound may also exert anti-inflammatory effects through modulation of the autotaxin/LPA axis, which is implicated in various inflammatory diseases. By inhibiting autotaxin, the compound could potentially reduce levels of lysophosphatidic acid (LPA), a lipid mediator involved in inflammatory responses .
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects of the compound on breast cancer cells.
- Method : MTT assay was performed on MDA-MB-231 and MCF-7 cells treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at micromolar concentrations, with IC₅₀ values indicating high potency against both cell lines.
-
Study on Anti-inflammatory Potential :
- Objective : Investigate the role of the compound in modulating LPA levels.
- Method : In vivo models were used to assess changes in plasma LPA levels following treatment.
- Results : The compound demonstrated a sustained reduction in LPA levels, suggesting potential therapeutic applications in inflammatory conditions.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds similar to 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide exhibit various pharmacological activities:
-
Anticancer Activity :
- Compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines, including HepG2 and MDA-MB-231. For instance, derivatives of thiazole-piperidine have been tested for their ability to inhibit cancer cell growth, demonstrating promising results in preclinical studies .
-
Antimicrobial Properties :
- The thiazole moiety is often associated with antimicrobial activity. Studies have shown that compounds containing thiazole and piperidine structures exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
- Enzyme Inhibition :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives with diketones.
- Introduction of Thiazole and Piperidine Moieties : These are incorporated through nucleophilic substitution reactions or coupling reactions with appropriate precursors.
- Final Acetylation : The final step often involves acetylation to yield the target compound.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several studies highlight the applications of similar compounds in drug development:
- Cytotoxicity Studies :
- Antimicrobial Efficacy :
- Diabetes Management :
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridazinone-Acetamide Derivatives
Key Observations:
Substituent Effects on Activity: Halogenation (e.g., 4,5-dichloro in ) may enhance binding to hydrophobic enzyme pockets but reduces solubility. Thiazole vs. Thiadiazole/Benzothiazole: The thiazole-piperidine group in the target compound distinguishes it from benzothiazole-isoquinoline hybrids (e.g., ), which show antitumor activity. Thiazole’s smaller size may improve blood-brain barrier penetration.
Synthetic Yields and Feasibility :
- The dichloro derivative achieved 98% yield via HCl-mediated deprotection, suggesting robustness. In contrast, bromophenyl derivative 8a had only 10% yield, highlighting challenges in coupling bulky aryl groups.
Spectroscopic Profiles :
- IR spectra of antipyrine hybrids show distinct C=O stretches (1665–1711 cm⁻¹), whereas the target compound’s thiazole-piperidine group may shift absorption due to conjugation differences.
Biological Implications: The acetylcholinesterase inhibition of ZINC08993868 suggests pyridazinone-acetamide scaffolds broadly target enzymes. The target compound’s thiazole-piperidine moiety could modulate specificity toward kinases or GPCRs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
